C646

Übersicht

Beschreibung

C646 ist ein niedermolekularer Inhibitor, der für seine selektive Hemmung der Histonacetyltransferase p300 bekannt ist. Er hat in der wissenschaftlichen Forschung große Aufmerksamkeit erlangt, da er die Genexpression durch Hemmung der Acetylierung von Histonen modulieren kann, die eine entscheidende Rolle bei der Regulation der Chromatinstruktur und der Gentranskription spielt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von C646 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen. Die wichtigsten Schritte umfassen:

Bildung des Pyrazolrings: Dies wird durch die Reaktion von Hydrazin mit einem Diketon erreicht.

Einführung des Furanrings: Dies beinhaltet die Reaktion des Pyrazolzwischenprodukts mit einem Furanderivat.

Abschließende Modifikationen: Die Einführung der Nitro- und Methylgruppen in den aromatischen Ring vervollständigt die Synthese.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, folgt die Synthese typischerweise den Verfahren im Labormaßstab mit Optimierungen für die Produktion in größerem Maßstab. Dazu gehören die Verwendung von automatisierten Reaktoren und Reinigungssystemen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

C646 unterliegt hauptsächlich:

Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einem Amin reduziert werden.

Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Wasserstoffgas mit einem Palladiumkatalysator.

Substitution: Reagenzien wie Halogene oder Nitrierungsmittel werden unter kontrollierten Bedingungen verwendet.

Hauptprodukte

Reduktion der Nitrogruppe: Erzeugt das entsprechende Amin Derivat.

Elektrophile Substitution: Führt zu verschiedenen substituierten aromatischen Verbindungen.

Wissenschaftliche Forschungsanwendungen

C646 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Werkzeug zur Untersuchung der Rolle der Histonacetylierung bei der Genregulation.

Biologie: Untersucht die Auswirkungen der Histonacetylierung auf zelluläre Prozesse wie die Zellzyklusregulation und die Apoptose.

Medizin: Erforscht potenzielle therapeutische Anwendungen bei der Krebsbehandlung durch Hemmung von p300, das in Tumoren oft überexprimiert ist.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf epigenetische Modifikationen abzielen

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Histonacetyltransferase-Aktivität von p300 selektiv hemmt. Diese Hemmung verhindert die Acetylierung von Histonen, was zu einer dichteren Chromatinstruktur und einer reduzierten Gentranskription führt. Darüber hinaus wurde gezeigt, dass this compound Exportin-1 abbaut, wodurch die Chromatinbesetzung und -funktion weiter moduliert werden .

Wirkmechanismus

C646 exerts its effects by selectively inhibiting the histone acetyltransferase activity of p300. This inhibition prevents the acetylation of histones, leading to a more condensed chromatin structure and reduced gene transcription. Additionally, this compound has been shown to degrade Exportin-1, further modulating chromatin occupancy and function .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Anacardinsäure: Ein weiterer Histonacetyltransferase-Inhibitor, der jedoch weniger selektiv ist als C646.

Garcinol: Hemmt sowohl p300 als auch CBP, jedoch mit geringerer Potenz.

Curcumin: Eine natürliche Verbindung mit Histonacetyltransferase-hemmender Aktivität, aber weniger spezifisch.

Einzigartigkeit von this compound

This compound zeichnet sich durch seine hohe Selektivität und Potenz für die Hemmung von p300 aus. Im Gegensatz zu anderen Inhibitoren wurde this compound umfassend auf seine Fähigkeit untersucht, die Genexpression zu modulieren, und auf seine potenziellen therapeutischen Anwendungen bei der Krebsbehandlung .

Biologische Aktivität

C646 is a selective inhibitor of the histone acetyltransferase (HAT) p300, which plays a crucial role in regulating gene expression through histone acetylation. This compound has garnered attention for its diverse biological activities, particularly in cancer research and stem cell differentiation. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound primarily inhibits the activity of the p300 HAT, leading to decreased histone acetylation. This inhibition affects various cellular processes including cell proliferation, apoptosis, and differentiation.

Key Mechanisms:

- Inhibition of Cell Cycle Progression : this compound has been shown to inhibit G2/M cell cycle-related proteins such as cyclin B1 and CDK1, leading to reduced cell proliferation in various cancer cell lines .

- Induction of Apoptosis : The compound promotes apoptosis through the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

- Effects on Stem Cells : this compound influences the differentiation potential of stem cells by modulating histone acetylation levels, impacting their growth characteristics and lineage commitment .

1. Inhibition of Cancer Cell Proliferation

This compound has demonstrated significant anti-proliferative effects in multiple cancer models. For instance, in pancreatic cancer cells (MIAPaCa2), treatment with this compound resulted in a marked decrease in tumor growth in vivo:

| Treatment Duration | Tumor Volume (mm³) | p-value |

|---|---|---|

| Control | 985.5 | |

| This compound (2 weeks) | 394.7 | < 0.01 |

This indicates that this compound effectively suppresses tumor growth by inhibiting histone acetylation and subsequent gene expression related to cell cycle progression .

2. Impact on Adipose-Derived Stem Cells (ADSCs)

In studies involving goat adipose-derived stem cells (gADSCs), this compound was found to reduce cell proliferation rates and induce apoptosis:

| Time Point (h) | Proliferation Rate (%) | Early Apoptosis Rate (%) | Late Apoptosis Rate (%) |

|---|---|---|---|

| 24 | 92.73 | 7.27 | 3.26 |

| 48 | 89.64 | Increased | Increased |

| 72 | Significant decrease | Significant increase | Significant increase |

Flow cytometry analysis revealed that this compound treatment led to an arrest in the G0/G1 phase after 24 hours, with a gradual release over time, highlighting its time-dependent effects on cell cycle dynamics .

3. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In a study involving DSS-induced colitis models, this compound administration reduced pro-inflammatory gene expression in murine macrophages:

| Treatment Group | COX-2 Expression Level |

|---|---|

| Control | High |

| This compound Treatment | Significantly Reduced |

This suggests that this compound may have therapeutic potential in inflammatory diseases by targeting specific signaling pathways involved in inflammation .

Case Studies

- Pancreatic Cancer Study : A study demonstrated that this compound treatment significantly inhibited tumor growth in xenograft models of pancreatic cancer, emphasizing its potential as an anti-cancer agent through modulation of histone acetylation .

- Differentiation of gADSCs : Research showed that this compound not only inhibited proliferation but also promoted differentiation into adipocytes, indicating its dual role in stem cell biology .

- Colitis Model : In a murine model of colitis, this compound treatment resulted in reduced inflammation and improved clinical outcomes, showcasing its potential application beyond oncology .

Eigenschaften

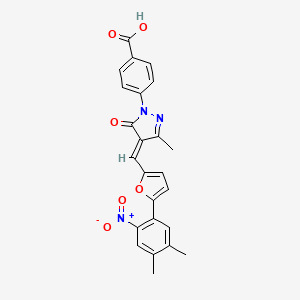

IUPAC Name |

4-[(4E)-4-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O6/c1-13-10-20(21(27(31)32)11-14(13)2)22-9-8-18(33-22)12-19-15(3)25-26(23(19)28)17-6-4-16(5-7-17)24(29)30/h4-12H,1-3H3,(H,29,30)/b19-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEKJYZZSCQBJGB-XDHOZWIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=NN(C3=O)C4=CC=C(C=C4)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.